

Literature review of 4'-Bromo-2,2-dimethylbutyrophenone

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Compound of Interest

Compound Name: 4'-Bromo-2,2-dimethylbutyrophenone

Cat. No.: B1293268

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Literature Review: 4'-Bromo-2,2-dimethylbutyrophenone

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on **4'-Bromo-2,2-dimethylbutyrophenone** (also known as 1-(4-bromophenyl)-2,2-dimethylpropan-1-one), a brominated aromatic ketone. Despite its commercial availability, detailed research on the synthesis, chemical properties, and biological activities of this specific compound is notably limited in publicly accessible scientific literature. This review, therefore, draws upon information from structurally related compounds, particularly brominated butyrophenones and other aromatic ketones, to infer potential synthetic routes, physicochemical properties, and areas of pharmacological interest. The document highlights the common synthetic methodologies, such as Friedel-Crafts acylation, and discusses the potential for antimicrobial and other biological activities, which are often associated with this class of compounds. The aim is to provide a foundational resource for researchers interested in the further investigation and development of **4'-Bromo-2,2-dimethylbutyrophenone** and its derivatives.

Introduction

4'-Bromo-2,2-dimethylbutyrophenone is a chemical entity belonging to the class of substituted butyrophenones. This class of compounds has garnered significant interest in medicinal chemistry, with some derivatives exhibiting a range of biological activities. The presence of a bromine atom on the phenyl ring and a bulky tert-butyl group adjacent to the carbonyl moiety are key structural features that are expected to influence the compound's chemical reactivity, metabolic stability, and biological interactions. This guide synthesizes the fragmented information available and provides a structured overview to facilitate future research endeavors.

Physicochemical Properties

While detailed experimental data for **4'-Bromo-2,2-dimethylbutyrophenone** is scarce, its basic properties can be found in chemical supplier databases.

| Property | Value | Source |
|-------------------|--|----------------------------|
| CAS Number | 30314-45-5 | Chemical Supplier Catalogs |
| Molecular Formula | C ₁₁ H ₁₃ BrO | Calculated |
| Molecular Weight | 241.12 g/mol | Calculated |
| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | IUPAC Nomenclature |
| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | Common Nomenclature |

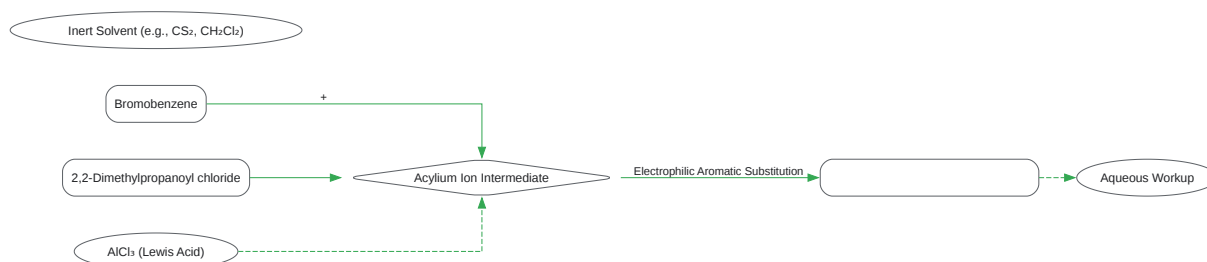
Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4'-Bromo-2,2-dimethylbutyrophenone** are not explicitly described in the reviewed literature. However, based on the structure of the molecule, a Friedel-Crafts acylation reaction is the most probable and efficient synthetic route.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely involve the reaction of bromobenzene with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

Generalized Reaction Scheme:



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Caption: Generalized workflow for the proposed Friedel-Crafts acylation synthesis of **4'-Bromo-2,2-dimethylbutyrophenone**.

Generalized Experimental Protocol

- Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add an inert solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride).
- Addition of Reactants:** Cool the mixture in an ice bath. Add bromobenzene to the flask. Slowly add 2,2-dimethylpropanoyl chloride dropwise from the dropping funnel while maintaining the low temperature.

- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours) until the reaction is complete (monitored by TLC).
- **Quenching:** Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Purification:** Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **4'-Bromo-2,2-dimethylbutyrophenone**.

Potential Biological Activities

While no specific biological studies on **4'-Bromo-2,2-dimethylbutyrophenone** have been identified, the broader class of brominated aromatic compounds and butyrophenones has been investigated for various pharmacological activities.

Antimicrobial and Antifungal Activity

The presence of a halogen, such as bromine, on an aromatic ring is a common feature in many antimicrobial agents. Brominated compounds can exhibit antibacterial and antifungal properties by interfering with microbial cellular processes. It is plausible that **4'-Bromo-2,2-dimethylbutyrophenone** could possess similar activities. For instance, various brominated chalcones and other aromatic ketones have demonstrated activity against a range of bacterial and fungal strains.

Antipsychotic and Neuroleptic Potential

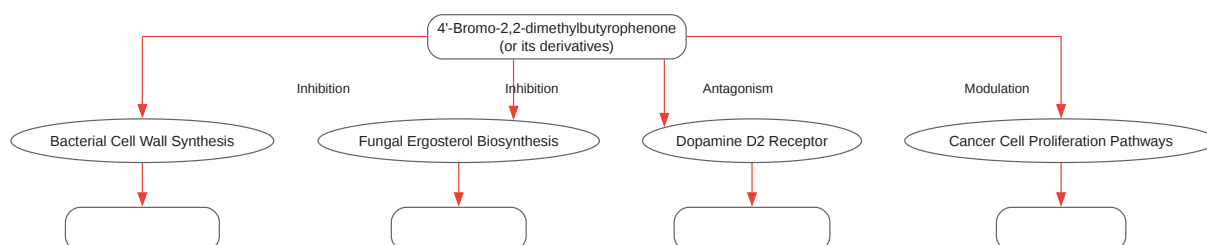
The butyrophenone scaffold is a well-known pharmacophore in a class of antipsychotic drugs, with haloperidol being a prominent example. These compounds typically act as dopamine D2 receptor antagonists. While **4'-Bromo-2,2-dimethylbutyrophenone** lacks the typical basic amine side chain found in most neuroleptic butyrophenones, its core structure suggests it could be a precursor or a starting point for the synthesis of novel central nervous system (CNS) active agents.

Cytotoxicity

Many small organic molecules, including halogenated aromatic compounds, are evaluated for their cytotoxic effects against various cancer cell lines. The specific substitution pattern on the phenyl ring and the nature of the side chain can significantly influence this activity. Therefore, **4'-Bromo-2,2-dimethylbutyrophenone** could be a candidate for screening in anticancer drug discovery programs.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the absence of direct biological data, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, we can hypothesize potential mechanisms.



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Caption: Hypothetical biological targets and resulting activities of **4'-Bromo-2,2-dimethylbutyrophenone** based on structurally related compounds.

Conclusion and Future Directions

4'-Bromo-2,2-dimethylbutyrophenone represents an under-investigated molecule with potential for further exploration in medicinal chemistry and materials science. The lack of

published research presents a clear opportunity for novel investigations. Future studies should focus on:

- **Definitive Synthesis and Characterization:** Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).
- **Biological Screening:** A comprehensive evaluation of its antimicrobial, antifungal, cytotoxic, and CNS-related activities.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of derivatives to understand how modifications to the butyrophenone scaffold affect biological activity.

This technical guide serves as a starting point for researchers, providing a summary of inferred knowledge and a framework for future systematic investigation of **4'-Bromo-2,2-dimethylbutyrophenone**.

- To cite this document: BenchChem. [Literature review of 4'-Bromo-2,2-dimethylbutyrophenone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293268#literature-review-of-4-bromo-2-2-dimethylbutyrophenone\]](https://www.benchchem.com/product/b1293268#literature-review-of-4-bromo-2-2-dimethylbutyrophenone)

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